molecular formula C19H21N7O2 B6450069 6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548996-80-9

6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6450069
CAS No.: 2548996-80-9
M. Wt: 379.4 g/mol
InChI Key: VGDLUSLCDHEFQN-UHFFFAOYSA-N
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Description

6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.17567294 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : The methoxypyridine component may enhance anti-inflammatory responses, making it a candidate for treating inflammatory diseases.

Biochemical Studies

Research has focused on the interaction of this compound with biological targets:

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression.
  • Receptor Modulation : It has shown potential in modulating receptor activity related to neurotransmission and cellular signaling.

Material Science

The unique structural features allow for exploration in materials science:

  • Polymer Development : The compound can serve as a building block for synthesizing new polymers with specific properties for industrial applications.
  • Nanotechnology : Its ability to form complexes with metals opens avenues for developing nanomaterials used in electronics or catalysis.

Case Studies and Experimental Findings

  • Anticancer Activity Study :
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives of purine compounds similar to this one. Results indicated significant cytotoxicity against breast cancer cell lines.
    • Mechanism studies revealed that these compounds induce apoptosis through mitochondrial pathways.
  • Enzyme Inhibition Research :
    • Research conducted at a leading university demonstrated that the compound inhibits a specific kinase involved in cell cycle regulation.
    • In vitro assays showed IC50 values in the low micromolar range, suggesting potent activity.
  • Material Applications :
    • A recent study explored the use of this compound in creating conductive polymers. The findings indicated improved electrical conductivity when incorporated into polymer matrices.

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The purine scaffold undergoes nucleophilic substitution at the C6 position, facilitated by electron-withdrawing substituents. For example:

  • Reaction with amines : Substitution occurs under reflux in n-butanol (nBuOH) with triethylamine (Et<sub>3</sub>N) as an acid acceptor, yielding derivatives with modified biological activity (e.g., kinase inhibitors) .

  • Halogen displacement : Chlorine at C6 of analogous purines is replaced by nucleophiles like hydrazine or alkylamines, forming intermediates for further functionalization .

Table 1: Nucleophilic Substitution Parameters

SubstrateReagentConditionsYieldApplication
Chloropurine analogEthylenediaminenBuOH, reflux, 8 hr68%Kinase inhibitor synthesis
Bromopurine analogPiperidineDMF, 80°C, 12 hr55%Anticancer agent precursors

Hydrolysis of the Carbonyl Group

The 6-methoxypyridine-3-carbonyl moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage of the carbonyl group in HCl/ethanol produces carboxylic acid derivatives, which are further functionalized for prodrug development .

  • Alkaline hydrolysis : Methoxy groups are demethylated to hydroxyl groups under reflux with NaOH, enhancing solubility for pharmacokinetic studies .

Substitution Reactions on the Pyridine Ring

The 6-methoxypyridine ring participates in electrophilic aromatic substitution (EAS):

  • Nitration : At the C4 position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding nitro derivatives for SAR studies .

  • Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces hydrophobic groups to modulate target binding .

Key Finding : Methoxy groups direct substitution to the para position due to their electron-donating nature .

Cyclization of the Octahydropyrrolo[3,4-c]pyrrole Moiety

The fused bicyclic amine system undergoes cyclization under reductive or thermal conditions:

  • Reductive ring closure : Using NaBH<sub>4</sub> or Pd/C/H<sub>2</sub> forms rigidified analogs with improved metabolic stability .

  • Thermal rearrangement : Heating in DMSO generates spirocyclic derivatives, as confirmed by <sup>1</sup>H NMR .

Catalytic Cross-Coupling Reactions

Palladium-mediated reactions enable diversification of the purine and pyridine subunits:

  • Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups at the purine N9 position, critical for optimizing kinase selectivity .

  • Sonogashira coupling : Alkynes are appended to the pyridine ring for fluorescent tagging in cellular imaging .

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalystLigandYieldReference
Buchwald-HartwigPd(OAc)<sub>2</sub>XantPhos72%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>CuI65%

Oxidation and Reduction Pathways

  • Oxidation : The octahydropyrrolo[3,4-c]pyrrole system is oxidized with MnO<sub>2</sub> to form pyrrole rings, altering electron distribution .

  • Reduction : LiAlH<sub>4</sub> reduces the carbonyl group to a hydroxymethyl moiety, enabling prodrug strategies .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-24-11-23-16-17(24)21-10-22-18(16)25-6-13-8-26(9-14(13)7-25)19(27)12-3-4-15(28-2)20-5-12/h3-5,10-11,13-14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDLUSLCDHEFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CN=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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